5-Imino-1,4a-dihydroquinoxalin-2-one
Description
5-Imino-1,4a-dihydroquinoxalin-2-one is a nitrogen-containing heterocyclic compound characterized by a quinoxaline backbone fused with an imino group at position 5. Quinoxaline derivatives are renowned for their diverse applications in medicinal chemistry, materials science, and agrochemicals due to their electron-deficient aromatic systems and ability to engage in hydrogen bonding.
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-imino-1,4a-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C8H7N3O/c9-5-2-1-3-6-8(5)10-4-7(12)11-6/h1-4,8-9H,(H,11,12) |
InChI Key |
CJXWDKWQPCJOBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=N)C2C(=C1)NC(=O)C=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Imino-1,4a-dihydroquinoxalin-2-one typically involves the cyclization of 2-haloanilines with amino acids in the presence of a copper catalyst . This method provides a practical and rapid access to quinoxalin-2-ones. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C .
Industrial Production Methods: Industrial production methods for quinoxalin-2-ones, including 5-Imino-1,4a-dihydroquinoxalin-2-one, often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Imino-1,4a-dihydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2,3(1H,4H)-diones.
Reduction: Reduction reactions can convert quinoxalin-2-ones to 1,2,3,4-tetrahydroquinoxalines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) as a green oxidant.
Reduction: Copper catalysts and reducing agents like sodium borohydride.
Substitution: Alkylation using DTBP and various hydrocarbons.
Major Products:
Oxidation: Quinoxaline-2,3(1H,4H)-diones.
Reduction: 1,2,3,4-Tetrahydroquinoxalines.
Substitution: Alkylated quinoxalin-2-ones.
Scientific Research Applications
5-Imino-1,4a-dihydroquinoxalin-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Imino-1,4a-dihydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Insights: The synthesis of imino sugars by Fleet et al. (1990) suggests that similar strategies (e.g., cyclization of amino acid derivatives) could be applied to 5-Imino-1,4a-dihydroquinoxalin-2-one, though aromaticity may require harsher conditions .
- Biological Potential: While fagomine’s enzyme inhibition is well-documented, the target compound’s aromatic system may limit bioavailability compared to iminosugars.
- Industrial Relevance: Analogous to diphenylimidazoline, the quinoxaline derivative could explore roles in materials science, though experimental validation is needed .
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